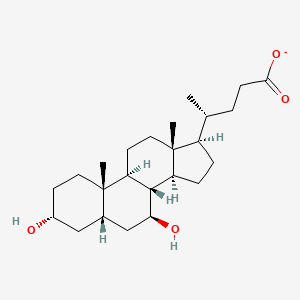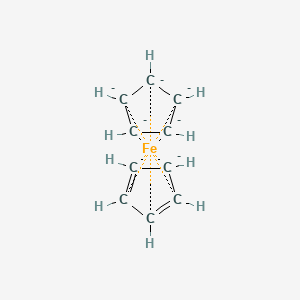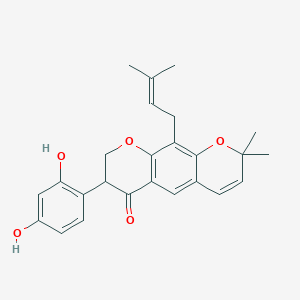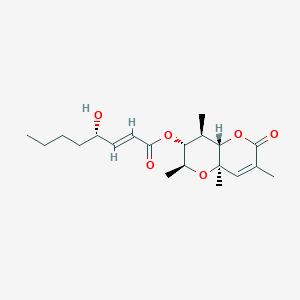
Botcinins D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Botcinins D is a natural product found in Botrytis cinerea with data available.
Scientific Research Applications
Antifungal Activity
Botcinins D, along with other botcinins (A-C), are metabolites produced by Botrytis cinerea. They exhibit antifungal activities, particularly against Magnaporthe grisea, a pathogen of rice blast disease. Botcinins B and C have been found to have a minimum inhibitory concentration (MIC) of 12.5 µM, while botcinins A and D are not active below 100 µM (Tani et al., 2005).
Synthesis Techniques
Stereoselective total synthesis of botcinins, including botcinin D, has been effectively carried out through various chemical reactions. Rapid esterification of the main skeleton of botcinins with a chiral side chain produced botcinin D, highlighting its chemical synthesis feasibility (Fukui & Shiina, 2008).
Biosynthetic Pathways
Studies on the biosynthetic pathways of botcinins revealed shared pathways for botcinins and botrylactones. Isotopic labeling experiments and genetic studies on botcinic acid have elucidated the biosynthesis of botcinins, shedding light on the origin of the starter unit in their synthesis (Massaroli et al., 2013).
Structural Characterization and Metabolic Profiling
In-depth studies of B. cinerea mutants have led to the isolation and characterization of various polyketides, including botcinins. These studies contribute to understanding the structural and metabolic diversity of botcinins (Moraga et al., 2021).
properties
Product Name |
Botcinins D |
|---|---|
Molecular Formula |
C20H30O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[(4aR,6S,7R,8R,8aS)-3,4a,6,8-tetramethyl-2-oxo-6,7,8,8a-tetrahydropyrano[3,2-b]pyran-7-yl] (E,4S)-4-hydroxyoct-2-enoate |
InChI |
InChI=1S/C20H30O6/c1-6-7-8-15(21)9-10-16(22)24-17-13(3)18-20(5,26-14(17)4)11-12(2)19(23)25-18/h9-11,13-15,17-18,21H,6-8H2,1-5H3/b10-9+/t13-,14+,15+,17-,18+,20-/m1/s1 |
InChI Key |
QJUKURZOKSVYNB-QMYRPDPQSA-N |
Isomeric SMILES |
CCCC[C@@H](/C=C/C(=O)O[C@@H]1[C@H]([C@H]2[C@@](C=C(C(=O)O2)C)(O[C@H]1C)C)C)O |
Canonical SMILES |
CCCCC(C=CC(=O)OC1C(C2C(C=C(C(=O)O2)C)(OC1C)C)C)O |
synonyms |
botcinin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




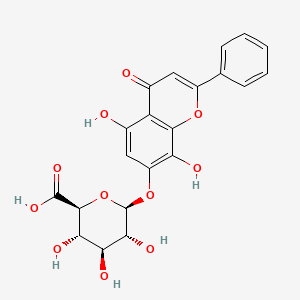

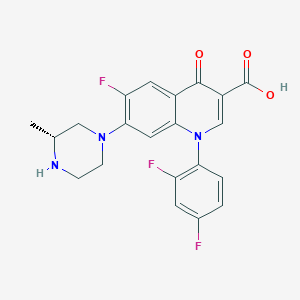

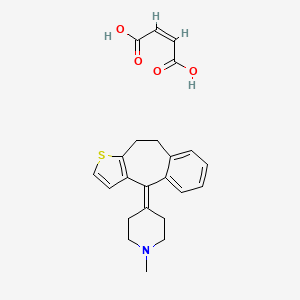

![(6R)-6-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]-2-methylheptan-2-yl beta-D-glucopyranosiduronic acid](/img/structure/B1249378.png)
